molecular formula C27H18N6O3 B11666888 2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline

2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline

Cat. No.: B11666888
M. Wt: 474.5 g/mol
InChI Key: VPTPKAFUFZLPHJ-UHFFFAOYSA-N
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Description

2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the fields of chemistry and materials science. The unique structure of this compound, featuring a quinoxaline core and benzotriazole moiety, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Nitration: The benzotriazole intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling Reaction: The nitrated benzotriazole is coupled with 4-methylphenol under basic conditions to form the desired phenoxy derivative.

    Quinoxaline Formation: Finally, the phenoxy derivative is reacted with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and quinoxaline moieties.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole and quinoxaline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Products include quinoxaline N-oxides and phenolic quinones.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Substituted benzotriazole and quinoxaline derivatives.

Scientific Research Applications

2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a UV stabilizer in polymers and coatings, protecting materials from degradation due to UV radiation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV radiation, converting it to thermal energy, thereby protecting materials from UV-induced degradation. In biological systems, it may interact with enzymes and proteins, inhibiting their activity through binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
  • 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

Uniqueness

The uniqueness of 2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline lies in its combined structural features of benzotriazole and quinoxaline, which impart it with enhanced stability, UV absorption properties, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C27H18N6O3

Molecular Weight

474.5 g/mol

IUPAC Name

2-[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]quinoxaline

InChI

InChI=1S/C27H18N6O3/c1-17-10-12-26(24(14-17)32-30-21-8-4-5-9-22(21)31-32)36-27-13-11-18(15-25(27)33(34)35)23-16-28-19-6-2-3-7-20(19)29-23/h2-16H,1H3

InChI Key

VPTPKAFUFZLPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-])N5N=C6C=CC=CC6=N5

Origin of Product

United States

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